[(2S)-1-[[(2S)-1-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] 1-[(2R)-2-[[(2S)-2-(2-methylpropoxycarbonylamino)-3-phenylpropanoyl]amino]-3-naphthalen-2-ylpropanoyl]piperidine-4-carboxylate [(2S)-1-[[(2S)-1-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] 1-[(2R)-2-[[(2S)-2-(2-methylpropoxycarbonylamino)-3-phenylpropanoyl]amino]-3-naphthalen-2-ylpropanoyl]piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 159440-09-2
VCID: VC20923458
InChI: InChI=1S/C44H58N4O9/c1-27(2)22-37(40(50)47-38(29(5)6)42(52)53)57-43(54)33-18-20-48(21-19-33)41(51)36(25-31-16-17-32-14-10-11-15-34(32)23-31)45-39(49)35(24-30-12-8-7-9-13-30)46-44(55)56-26-28(3)4/h7-17,23,27-29,33,35-38H,18-22,24-26H2,1-6H3,(H,45,49)(H,46,55)(H,47,50)(H,52,53)/t35-,36+,37-,38-/m0/s1
SMILES: CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C(C(C)C)NC(=O)C(CC(C)C)OC(=O)C1CCN(CC1)C(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=CC=C4)NC(=O)OCC(C)C)OC(=O)CCCCCCCCCCCCCCC
Molecular Formula: C44H58N4O9
Molecular Weight: 787.0 g/mol

[(2S)-1-[[(2S)-1-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] 1-[(2R)-2-[[(2S)-2-(2-methylpropoxycarbonylamino)-3-phenylpropanoyl]amino]-3-naphthalen-2-ylpropanoyl]piperidine-4-carboxylate

CAS No.: 159440-09-2

Cat. No.: VC20923458

Molecular Formula: C44H58N4O9

Molecular Weight: 787.0 g/mol

* For research use only. Not for human or veterinary use.

[(2S)-1-[[(2S)-1-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] 1-[(2R)-2-[[(2S)-2-(2-methylpropoxycarbonylamino)-3-phenylpropanoyl]amino]-3-naphthalen-2-ylpropanoyl]piperidine-4-carboxylate - 159440-09-2

Specification

CAS No. 159440-09-2
Molecular Formula C44H58N4O9
Molecular Weight 787.0 g/mol
IUPAC Name (2S)-3-methyl-2-[[(2S)-4-methyl-2-[1-[(2R)-2-[[(2S)-2-(2-methylpropoxycarbonylamino)-3-phenylpropanoyl]amino]-3-naphthalen-2-ylpropanoyl]piperidine-4-carbonyl]oxypentanoyl]amino]butanoic acid
Standard InChI InChI=1S/C44H58N4O9/c1-27(2)22-37(40(50)47-38(29(5)6)42(52)53)57-43(54)33-18-20-48(21-19-33)41(51)36(25-31-16-17-32-14-10-11-15-34(32)23-31)45-39(49)35(24-30-12-8-7-9-13-30)46-44(55)56-26-28(3)4/h7-17,23,27-29,33,35-38H,18-22,24-26H2,1-6H3,(H,45,49)(H,46,55)(H,47,50)(H,52,53)/t35-,36+,37-,38-/m0/s1
Standard InChI Key XFRDRCQWWIIAHK-NAQJMGRXSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)OC(=O)C1CCN(CC1)C(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)OCC(C)C
SMILES CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C(C(C)C)NC(=O)C(CC(C)C)OC(=O)C1CCN(CC1)C(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=CC=C4)NC(=O)OCC(C)C)OC(=O)CCCCCCCCCCCCCCC
Canonical SMILES CC(C)CC(C(=O)NC(C(C)C)C(=O)O)OC(=O)C1CCN(CC1)C(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=CC=C4)NC(=O)OCC(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator